molecular formula C19H14ClN7O2 B265807 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B265807
M. Wt: 407.8 g/mol
InChI Key: CJROMKJYIXIJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TAT, is a novel compound that has gained attention in the scientific community for its potential applications in research. TAT is a cyclic peptide that has a unique structure, making it an interesting target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to bind to several proteins, including Hsp90, which is involved in the regulation of cell growth and survival. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to inhibit the activity of several enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have antibacterial and antiviral activity. In vivo studies have shown that 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its unique structure, which makes it an interesting target for investigation. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is also relatively easy to synthesize using the SPPS method. However, one of the limitations of using 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its complex structure, which can make it difficult to study its mechanism of action.

Future Directions

There are several future directions for research on 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of research is the development of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one-based therapeutics for the treatment of cancer and infectious diseases. Another area of research is the investigation of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one as a molecular probe for imaging and diagnostics. Additionally, further studies are needed to fully understand the mechanism of action of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. One of the most common methods for synthesizing 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage to obtain the final product. Other methods for synthesizing 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one include solution-phase synthesis and microwave-assisted synthesis.

Scientific Research Applications

8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have potential applications in several areas of scientific research. One of the most promising areas of research is in the field of drug discovery. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have activity against a range of targets, including cancer cells, bacteria, and viruses. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been investigated for its potential use as a molecular probe for imaging and diagnostics.

properties

Product Name

8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C19H14ClN7O2

Molecular Weight

407.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H14ClN7O2/c1-29-13-4-2-3-11(9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)10-5-7-12(20)8-6-10/h2-9,17,25-26H,1H3

InChI Key

CJROMKJYIXIJFN-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl

SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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